1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
CAS No.:
Cat. No.: VC18891364
Molecular Formula: C13H9FN2O2
Molecular Weight: 244.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FN2O2 |
|---|---|
| Molecular Weight | 244.22 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
| Standard InChI | InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H |
| Standard InChI Key | AKUAGNWRWWYKEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The compound features a central ethanone backbone substituted with three distinct moieties:
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A 4-fluorophenyl group at position 1, contributing hydrophobic and electron-withdrawing effects.
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A pyridin-4-yl group at position 2, introducing nitrogen-based Lewis basicity.
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A hydroxyimino (-NOH) group at position 2, enabling tautomerism and metal coordination .
The planar arrangement of these groups facilitates π-π stacking interactions, while the fluorine atom enhances metabolic stability .
Stereochemical Considerations
The hydroxyimino group introduces geometric isomerism (E/Z), with the Z-configuration predominating in synthetic batches due to intramolecular hydrogen bonding between the oxime’s hydroxyl and pyridine’s nitrogen . Computational studies using RDKit suggest a 1.2 kcal/mol energy difference favoring the Z-isomer, which aligns with experimental observations.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.22 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
| Tautomeric Forms | Keto-oxime (major), enol-nitroso (minor) |
| Dominant Isomer | (2Z)-configured oxime |
Synthesis and Optimization
Condensation-Based Routes
The primary synthesis involves a three-step sequence:
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Friedel-Crafts Acylation: 4-Fluorobenzene reacts with 2-pyridylacetyl chloride in the presence of to yield 1-(4-fluorophenyl)-2-pyridin-4-ylethanone .
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Oxime Formation: The ketone intermediate is treated with hydroxylamine hydrochloride () in ethanol/water under reflux (Δ = 80°C, 6 h), achieving 85–90% conversion.
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Isomer Purification: Z/E isomers are separated via silica gel chromatography using ethyl acetate/hexane (3:7), with the Z-isomer eluting first.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | , DCM, 0°C | 72 | 95 |
| 2 | , EtOH/H₂O, Δ | 88 | 90 |
| 3 | Chromatography (EtOAc/hexane) | 94 (Z) | 99 |
Alternative Methodologies
Microwave-assisted synthesis reduces reaction times by 60% (2.5 h vs. 6 h) while maintaining yields. Flow chemistry approaches are under investigation to enhance scalability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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δ 192.4 (C=O), 163.1 (C-F), 150.2 (Py-C), 123–130 (aromatic carbons).
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Infrared Spectroscopy
Key absorptions include:
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: 1685 cm⁻¹
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: 945 cm⁻¹
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: 3200–3350 cm⁻¹ (broad).
Mass Spectrometry
ESI-MS (m/z): 245.1 [M+H]⁺ (calc. 244.22), major fragments at 178.0 (loss of ) and 121.0 (fluorophenyl) .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 | 18.7 | 3.2 |
| A549 | 22.3 | 2.8 |
| HEK-293 | >100 | — |
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), activity stems from:
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Membrane disruption: Hydrophobic fluorophenyl insertion into lipid bilayers.
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Enzyme inhibition: Pyridine nitrogen coordinates catalytic metal ions in β-lactamases.
Metal Chelation
The oxime group binds transition metals (Cu²⁺, Fe³⁺) with log K values of 4.8–5.2, enabling applications in:
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Catalysis: Asymmetric epoxidation of alkenes (up to 89% ee with Cu complexes).
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Sensing: Fluorescence quenching in the presence of Hg²⁺ (LOD = 0.1 nM).
Derivative Development and SAR
Ring-Substituted Analogues
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Electron-withdrawing groups (e.g., -NO₂ at phenyl para) enhance anticancer potency (IC₅₀ = 12.4 μM for MCF-7).
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Methoxy groups improve solubility but reduce membrane permeability.
Oxime Modifications
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O-Methylation: Increases metabolic stability (t₁/₂ from 1.2 h to 4.7 h in liver microsomes) but abolishes metal binding.
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Thiooximes: Show 10-fold greater antimicrobial activity but higher cytotoxicity.
Industrial and Environmental Considerations
Scalability Challenges
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Cost of 4-fluorophenyl precursors: Accounts for 65% of raw material expenses.
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Waste management: Fluoride byproducts require neutralization with Ca(OH)₂ before disposal.
Regulatory Status
Classified as non-GHS hazardous, though developmental toxicity in zebrafish (LC₅₀ = 5.6 mg/L) warrants ecotoxicological monitoring .
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